molecular formula C20H24N2O B3061061 (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone CAS No. 38093-13-9

(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone

Cat. No.: B3061061
CAS No.: 38093-13-9
M. Wt: 308.4 g/mol
InChI Key: VITZYSGHNVKSQW-UHFFFAOYSA-N
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Description

“(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone” is a piperidine-pyridine hybrid compound featuring a ketone bridge. Its structure integrates a 1-methylpiperidin-4-yl group and a pyridin-2-yl moiety substituted with a phenethyl chain at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing selective serotonin receptor agonists. For example, it served as a key intermediate in the development of Lasmiditan (a 5-HT1F agonist approved for migraine treatment) via palladium-catalyzed amination . The compound’s structural flexibility allows modifications at the phenethyl or pyridine rings, enabling exploration of receptor selectivity and pharmacokinetic properties.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)-[3-(2-phenylethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-22-14-11-18(12-15-22)20(23)19-17(8-5-13-21-19)10-9-16-6-3-2-4-7-16/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITZYSGHNVKSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565000
Record name (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38093-13-9
Record name (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • Role : Intermediate in Lasmiditan synthesis.
  • Selectivity : Demonstrated >90-fold selectivity for 5-HT1F over 5-HT1A/1D receptors when functionalized .
  • Synthesis : Prepared via palladium-catalyzed coupling, ensuring high yield and purity .

Loratadine Impurity 53

  • Role : Byproduct in loratadine (antihistamine) manufacturing.
  • Activity: Limited receptor data, but bromine’s steric bulk may reduce CNS penetration compared to the target compound .

3-Chlorophenethyl Analog

  • Modifications: Chlorine substituent increases lipophilicity (clogP ~3.2 vs.
  • Formulation: Hydrochloride salt improves aqueous solubility (e.g., 18 mg/mL in water) for intravenous administration .

Fluorophenyl Derivatives (e.g., LY573144)

  • Advantage : Fluorine enhances metabolic stability and receptor binding via electronegative effects.
  • Applications : Explored for neuropathic pain and migraine due to prolonged half-life (t½ ~8 hours in rodents) .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -Br) on the phenethyl ring improve 5-HT1F binding affinity but may increase off-target interactions with hERG channels .
  • Methylation of the piperidine nitrogen reduces first-pass metabolism by cytochrome P450 enzymes .

Synthetic Efficiency :

  • Palladium-catalyzed methods (e.g., Suzuki coupling) achieve >85% yield for the target compound, whereas Grignard reactions (used for fluorophenyl analogs) require stringent anhydrous conditions and yield ~60% .

Thermodynamic Stability :

  • The target compound’s crystalline form exhibits a melting point of 148–150°C, higher than its 3-chloro analog (132–134°C), suggesting stronger intermolecular forces .

Biological Activity

(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone, with the CAS number 38093-13-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_2O
  • Molecular Weight : 308.417 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been investigated for its potential to modulate the activity of:

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, piperidine derivatives have shown significant antifungal activity against various strains, suggesting a potential for therapeutic applications in infectious diseases .

Case Studies

  • Antifungal Potency : A study explored the antifungal activity of piperidine-like compounds against Aspergillus flavus, revealing that certain derivatives displayed remarkable inhibitory effects at low concentrations . While specific data on this compound is scarce, its structural similarity to effective antifungal agents indicates potential efficacy.
  • Cancer Research : Investigations into related compounds have highlighted their selective cytotoxicity against tumorigenic cell lines, suggesting that this compound may also possess anticancer properties .

Comparative Biological Activity Table

Compound Target Activity IC50 Value (µM) Reference
This compoundAntifungalTBD
Piperidine Derivative AAntifungal1
Piperidine Derivative BCytotoxicity5

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher yield, lower side-products
Solvent PolarityDMSO > AcetonitrileEnhanced solubility
Catalyst Loading5–10 mol% PdFaster coupling

Q. Table 2: Analytical Benchmarks

TechniqueCritical MetricsReference Values
1H NMRAromatic proton integrationδ 7.0–8.5 ppm
HRMS[M+H]+ m/zCalculated ± 0.001 Da
HPLC PurityRetention time reproducibilityRSD <2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone
Reactant of Route 2
(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone

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